Vamidothion

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Readily soluble in ... benzene, toluene, methyl ethyl ketone, ethyl acetate, acetonitrile, dichloromethane, cyclohexanone, chloroform (all at 1 kg/L). Almost insol in cyclohexane and petroleum ether.

In water, 4 kg/L at 20 °C /miscible/

Solubility in water: very good

Synonyms

Canonical SMILES

Environmental Fate Studies

Researchers use vamidothion to study its breakdown products and how it behaves in the environment. This information is crucial for understanding potential contamination risks and developing strategies for environmental remediation.

Analytical Method Development

Vamidothion serves as a benchmark for developing analytical methods for detecting organophosphate insecticides in food, water, and soil samples. These methods are essential for monitoring residues and ensuring food safety.

Toxicity Studies

While vamidothion is no longer widely used, it remains a valuable tool for toxicological research. Scientists use vamidothion to investigate the mechanisms of organophosphate poisoning and develop antidotes [].

Vamidothion is an organophosphate compound primarily used as an insecticide and acaricide. Its chemical formula is , and it is characterized by its colorless crystalline form. The compound acts as a systemic pesticide, meaning it can be absorbed by plants and affect pests that feed on them. It functions as an acetylcholinesterase inhibitor, disrupting the normal function of the nervous system in insects, leading to their death upon exposure .

Vamidothion acts as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme essential for proper nerve function in insects and other organisms. Vamidothion binds to the active site of acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This buildup of acetylcholine disrupts nerve impulses, leading to paralysis and ultimately death in insects [].

Vamidothion is a hazardous compound due to its cholinesterase inhibitory properties. Exposure can cause various health problems, including nausea, vomiting, dizziness, muscle weakness, respiratory depression, and in severe cases, death.

Vamidothion is synthesized through a reaction between O,O-dimethylphosphoric acid chloride and the sodium salt of N-methylcarbamylethylmercaptoethanethiol. This synthetic route involves several steps, including the formation of intermediates that eventually lead to the desired product . The process requires careful control of reaction conditions to ensure high yield and purity.

Studies on Vamidothion have highlighted its interactions with various biological systems. For instance, research indicates that it can be metabolized into several products, including vamidothion sulfoxide and vamidothion sulfone, which may exhibit different levels of toxicity compared to the parent compound . Furthermore, investigations into its environmental fate reveal that it poses risks to non-target species and ecosystems due to its high toxicity towards aquatic organisms .

Several compounds share structural similarities with Vamidothion and exhibit comparable biological activities. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Malathion | C10H19O6PS | Acetylcholinesterase inhibitor | Broad-spectrum insecticide |

| Chlorpyrifos | C10H11Cl3NO3PS | Acetylcholinesterase inhibitor | Persistent in the environment |

| Dimethoate | C5H12NO3PS | Acetylcholinesterase inhibitor | Systemic action; less toxic to bees |

| Diazinon | C12H15N2O3PS | Acetylcholinesterase inhibitor | Used against soil insects |

Vamidothion's uniqueness lies in its specific structural features that enhance its efficacy against certain pests while also presenting significant environmental risks. Its high toxicity profile necessitates careful handling and application practices compared to other similar compounds.

Vamidothion emerged in 1962 as part of post-World War II organophosphate pesticide innovation, marketed under trade names Kilval® and Trucidor®. Initial field trials demonstrated efficacy against aphids and spider mites in cotton, apple, and citrus crops. The Joint FAO/WHO Meeting on Pesticide Residues evaluated its toxicological profile in 1973, 1982, and 1985, leading to temporary acceptable daily intake allocations pending further studies. By the 1990s, European regulators prohibited its use due to neurotoxic risks and environmental persistence, with Germany, Austria, and Switzerland revoking registrations by 2012. Despite this phase-out, residue monitoring persists in imported crops from regions where application continues.

Classification within Organophosphorus Compounds

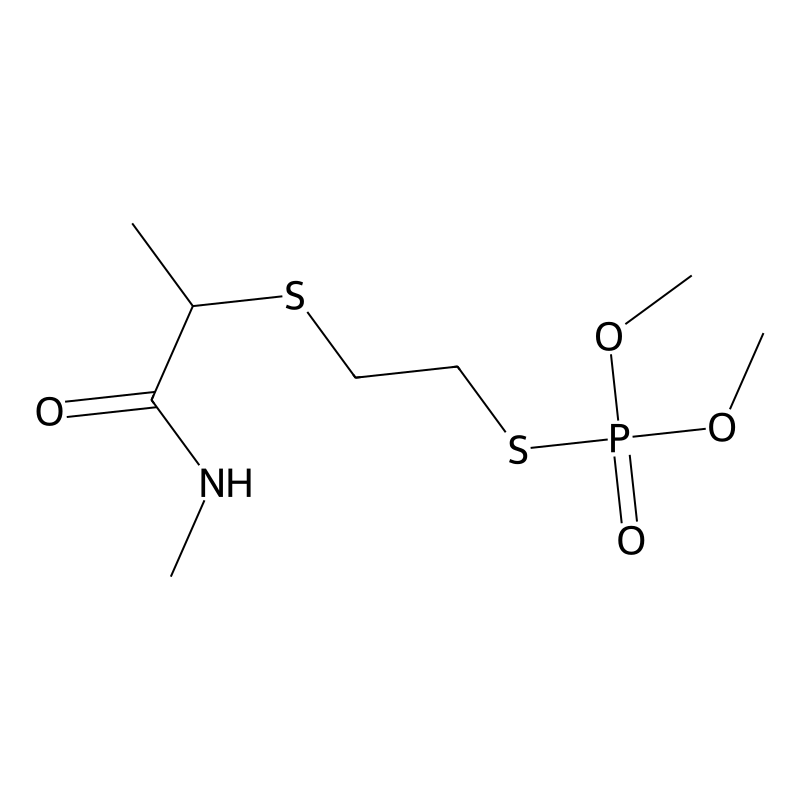

As a thiophosphate ester, vamidothion belongs to the organothiophosphate subclass characterized by phosphorus-sulfur bonds (Figure 1). Its structure features:

- O,O-dimethyl phosphorothioate backbone

- S-ester linkage to a 2-((2-mercaptoethyl)thio)-N-methylpropionamide moiety

The molecule exhibits chirality, comprising racemic (R)- and (S)-enantiomers with differential bioactivity—the (R)-form shows superior contact toxicity, while both isomers demonstrate systemic absorption. This dual activity classifies it as both a contact and systemic pesticide, unlike earlier non-chiral organophosphates like parathion.

Significance in Agricultural Chemistry

Vamidothion addressed critical 20th-century pest management challenges through:

- Phloem mobility: Enabled control of hidden aphid colonies via xylem translocation

- Broad-spectrum activity: Suppressed >30 arthropod species, including resistant Aphis gossypii strains

- Low mammalian volatility: Reduced farmer exposure compared to volatile analogs (e.g., demeton-S-methyl)

Peak usage occurred in Japanese apple orchards (1980s), where it controlled woolly aphids (Eriosoma lanigerum) without phytotoxicity. However, its thiophosphate group conferred slower degradation than oxon analogs, contributing to EU regulatory withdrawal under Directive 91/414/EEC.

Nomenclature and Identification

Systematic Nomenclature

- IUPAC Name: O,O-Dimethyl S-[2-[[1-methyl-2-(methylamino)-2-oxoethyl]thio]ethyl] phosphorothioate

- CAS Registry: 2275-23-2

- EC Number: 218-894-8

Spectral Identifiers

| Technique | Identifier | Value |

|---|---|---|

| InChIKey | LESVOLZBIFDZGS-UHFFFAOYSA-N | |

| SMILES | CC(C(=O)NC)SCCSP(=O)(OC)OC | |

| Molecular Weight | 287.34 g/mol |

Regulatory Codes

| System | Code | |

|---|---|---|

| UN Number | 2783 | |

| ICSC | 0758 | |

| KEGG Pesticide | C18666 |

Structural analogs like vamidothion sulfoxide (CAS 20300-00-9) demonstrate oxidative metabolism pathways, though lack commercial significance. The compound’s thiophosphate ester group differentiates it from phosphoramidate pesticides (e.g., acephate), conferring distinct hydrolysis kinetics and cholinesterase affinity.

Reaction with O,O-dimethylphosphoric Acid Chloride

The primary industrial synthesis of vamidothion involves the reaction between O,O-dimethylphosphoric acid chloride and the sodium salt of N-methylcarbamylethylmercaptoethanethiol [1] [2]. This reaction represents the most efficient and widely adopted manufacturing pathway for commercial vamidothion production.

The synthetic procedure begins with the preparation of the sodium salt of N-methylcarbamylethylmercaptoethanethiol through treatment with an appropriate sodium base under controlled conditions [1]. The sodium salt formation is critical as it activates the nucleophilic character of the sulfur atom, enabling effective substitution reaction with the phosphoric acid chloride.

The subsequent reaction between the sodium salt and O,O-dimethylphosphoric acid chloride proceeds through nucleophilic substitution mechanism, where the sulfur atom attacks the phosphorus center, displacing chloride ion. This reaction yields vamidothion as the main product along with sodium chloride as a byproduct [1] [2]. The reaction requires careful temperature control and appropriate reaction medium to ensure optimal yield and product purity.

The mechanism involves formation of a phosphorothioate linkage, which is characteristic of this class of organophosphorus compounds. The reaction conditions must be carefully optimized to prevent hydrolysis of the acid chloride and to minimize formation of unwanted side products. Industrial implementations typically employ anhydrous conditions and controlled atmosphere to maintain reaction efficiency.

Alternative Synthetic Routes

An alternative synthetic pathway for vamidothion production involves a multi-step approach starting from readily available industrial chemicals [2]. This route begins with 2-chloroethanol (ethylene chlorohydrin) which undergoes reaction with ethyl 2-mercaptopropionate to form ethyl-2-(2-hydroxyethylthio)propionate as an intermediate compound.

The ethyl-2-(2-hydroxyethylthio)propionate intermediate is subsequently treated with methylamine to produce 2-(2-hydroxyethylthio)-N-methylpropionamide. This amidation step introduces the N-methylcarbamoyl functionality essential for the final vamidothion structure [2]. The reaction conditions typically require controlled temperature and appropriate solvent system to achieve satisfactory conversion.

The third step involves treatment of 2-(2-hydroxyethylthio)-N-methylpropionamide with thionyl chloride to generate 2-(2-chloroethylthio)-N-methylpropionamide [2]. Thionyl chloride serves as an effective chlorinating agent, converting the hydroxyl group to chloride while generating sulfur dioxide and hydrogen chloride as byproducts. This transformation requires careful handling due to the corrosive nature of thionyl chloride and the need for proper ventilation to manage gaseous byproducts.

The final step involves condensation of 2-(2-chloroethylthio)-N-methylpropionamide with O,O-dimethylphosphorothioate under appropriate reaction conditions to yield vamidothion [2]. This alternative pathway provides flexibility in raw material sourcing and may offer advantages in certain manufacturing scenarios, although it involves additional synthetic steps compared to the primary route.

Industrial Production Methods

Industrial production of vamidothion employs large-scale chemical manufacturing processes designed to achieve high efficiency and consistent product quality. The production methodology is based on the primary synthetic pathway utilizing O,O-dimethylphosphoric acid chloride as the key phosphorylating agent [3] [4].

The industrial process begins with careful preparation and purification of starting materials. Phosphorus pentasulfide serves as a fundamental raw material for generating phosphorothioate intermediates, while alkanols and chlorinating agents are required for subsequent synthetic transformations [3]. High purity starting materials are essential for achieving pharmaceutical-grade vamidothion suitable for analytical standards and reference materials.

Temperature control represents a critical aspect of industrial vamidothion production. Manufacturing processes typically operate within temperature ranges of 30-80°C depending on the specific reaction step [3]. Controlled heating systems with precise temperature monitoring ensure optimal reaction kinetics while preventing thermal degradation of sensitive intermediates. Temperature management also influences product selectivity and helps minimize formation of undesired byproducts.

The purification stage involves sophisticated distillation processes designed to separate vamidothion from reaction byproducts and residual starting materials. Industrial purification employs sulfur-solubilizing agents to address challenges associated with elemental sulfur formation during the synthesis [4]. Continuous distillation systems are preferred over batch distillation methods due to improved efficiency and reduced handling of solid sulfur residues.

Quality control protocols ensure that industrial vamidothion meets stringent purity specifications. High-performance liquid chromatography and gas chromatography analytical methods are employed for purity verification, with product specifications typically requiring 94-98% minimum purity [5] [6]. These analytical techniques provide quantitative assessment of vamidothion content and identification of potential impurities.

Environmental considerations play an important role in industrial vamidothion production. Manufacturing processes incorporate waste treatment systems for managing sulfur byproducts and hydrogen chloride gas generated during synthesis [3]. Sulfur recovery protocols and hydrogen chloride neutralization systems minimize environmental impact while enabling potential recycling of valuable materials.

Storage requirements for industrial-scale vamidothion production involve light-shielding airtight containers maintained under refrigerated conditions. Stability is preserved through storage at 2-10°C with inert gas protection to prevent oxidative degradation [6]. These storage conditions are particularly important for maintaining analytical grade material over extended periods.

Industrial yield optimization focuses on achieving overall process efficiency exceeding 85% through multi-stage synthesis with carefully optimized reaction conditions [3]. Batch sizes typically range from pilot scale to metric ton production depending on market demand and manufacturing facility capabilities. Continuous process development aims to improve atom economy and reduce waste generation.

Analytical Standards and Reference Materials

LGC Standards produces vamidothion reference material in neat form certified according to ISO 17034 requirements for reference standard manufacturers [7]. Their product (code DRE-C17900000) provides high-purity vamidothion suitable for food and beverage analytical testing applications. The ISO 17034 certification ensures traceability and competence in reference standard production processes.

The molecular structure of vamidothion reference materials is characterized by the formula C₈H₁₈NO₄PS₂ with molecular weight 287.34 g/mol [5] [7]. Physical properties include melting point range of 43-49°C and excellent water solubility, which influences analytical method development and sample preparation protocols. The refractive index of 1.508 and density of approximately 1.2 g/cm³ provide additional physicochemical characterization data.

Analytical applications for vamidothion reference materials encompass direct injection analysis of aqueous samples using liquid chromatography-tandem mass spectrometry techniques [5]. Hydrophilic interaction liquid chromatography coupled with mass spectrometry offers enhanced sensitivity for polar organophosphorus compounds like vamidothion. Gas chromatography with mass-selective detection provides complementary analytical capability for biological sample analysis.

Storage and handling requirements for vamidothion analytical standards emphasize controlled temperature conditions and protection from light exposure. Most suppliers recommend refrigerated storage between 2-8°C for solution formulations or frozen storage below -10°C for maximum stability [5] [7] [8]. Light-shielding containers prevent photodegradation while airtight sealing minimizes solvent evaporation and contamination.

Purity

Physical Description

Color/Form

White crystalline

XLogP3

Exact Mass

LogP

Appearance

Melting Point

43 °C

46-48 °C

Storage

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Mechanism of Action

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/

Vapor Pressure

negligible at room temperature

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

... 2-Chloroethanol (ethylene chlorohydrin) is reacted with ethyl 2-mercapto propionate giving ethyl-2-(2-hydroxyethylthio)propionate. That intermediate is, in turn treated successively with methylamine and thionyl chloride to give 2-(2-chloroethylthio)-N-methylpropionamide. Condensation with O,O-dimethylphosphorothioate gives vamidothion.

General Manufacturing Information

Not registered for use /in the United States/; Registered in many countries for cotton, hop, orchards, rice, sugarcane, vegetables, ornamentals; leafhoppers on rice.

Analytic Laboratory Methods

Interactions

Stability Shelf Life

Dates

2: Dubosq F, Dedde M. [Determination of vamidothion technical or formulated by gas chromatography]. J Chromatogr. 1972 Sep 20;71(3):557-61. French. PubMed PMID: 5074288.

3: Pak LB. [The toxicity of Vamidothion in relation to warm-blooded animals]. Gig Tr Prof Zabol. 1970 Feb;14(2):58-9. Russian. PubMed PMID: 5443457.

4: Hayama T, Yoshida H, Todoroki K, Nohta H, Yamaguchi M. Determination of polar organophosphorus pesticides in water samples by hydrophilic interaction liquid chromatography with tandem mass spectrometry. Rapid Commun Mass Spectrom. 2008 Jul;22(14):2203-10. doi: 10.1002/rcm.3573. PubMed PMID: 18543372.

5: Shirasu Y, Moriya M, Kato K, Furuhashi A, Kada T. Mutagenicity screening of pesticides in the microbial system. Mutat Res. 1976 Jan;40(1):19-30. PubMed PMID: 814455.

6: Ingelse BA, van Dam RC, Vreeken RJ, Mol HG, Steijger OM. Determination of polar organophosphorus pesticides in aqueous samples by direct injection using liquid chromatography-tandem mass spectrometry. J Chromatogr A. 2001 May 18;918(1):67-78. PubMed PMID: 11403457.

7: Tezuka H, Ando N, Suzuki R, Terahata M, Moriya M, Shirasu Y. Sister-chromatid exchanges and chromosomal aberrations in cultured Chinese hamster cells treated with pesticides positive in microbial reversion assays. Mutat Res. 1980 Jun;78(2):177-91. PubMed PMID: 7393245.

8: Mol HG, van Dam RC, Steijger OM. Determination of polar organophosphorus pesticides in vegetables and fruits using liquid chromatography with tandem mass spectrometry: selection of extraction solvent. J Chromatogr A. 2003 Oct 10;1015(1-2):119-27. PubMed PMID: 14570325.

9: Abe T, Yoshiike N, Yamaguchi H. [Utilization of school lunch dietary data to estimate theoretical maximum daily intake (TMDI) of selected pesticide residues]. Nihon Eiseigaku Zasshi. 2003 Sep;58(3):376-84. Japanese. PubMed PMID: 14533567.

10: Gru Y, Colin R, Le Cloirec P. Investigation of matrix effects for some pesticides in waters by on-line solid-phase extraction-liquid chromatography coupled with triple quadrupole linear ion-trap mass spectrometry and the use of postcolumn introduction. J AOAC Int. 2010 May-Jun;93(3):1020-31. PubMed PMID: 20629409.

11: Drevenkar V, Radić Z, Vasilić Z, Reiner E. Dialkylphosphorus metabolites in the urine and activities of esterases in the serum as biochemical indices for human absorption of organophosphorus pesticides. Arch Environ Contam Toxicol. 1991 Apr;20(3):417-22. PubMed PMID: 1650168.